molecular formula C10H11NS B15206015 1-methyl-3,4-dihydroquinoline-2(1H)-thione

1-methyl-3,4-dihydroquinoline-2(1H)-thione

Cat. No.: B15206015
M. Wt: 177.27 g/mol
InChI Key: KIKWDXKCSCNWJP-UHFFFAOYSA-N
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Description

1-Methyl-3,4-dihydroquinoline-2(1H)-thione is a sulfur-containing heterocyclic compound characterized by a partially hydrogenated quinoline backbone with a thione (C=S) group at the 2-position and a methyl substituent at the 1-position. This structural motif confers unique physicochemical properties, making it a subject of interest in medicinal chemistry and materials science.

Synthesis: The compound can be synthesized via electrophilic cyclization or radical-initiated cyclization of α,β-unsaturated N-arylamide substrates under mild conditions . Such methods align with sustainable strategies for dihydroquinoline derivatives, emphasizing efficiency and scalability.

For example, quinoxaline-derived thiones like S-2720 and HBY097 (analogs with similar dihydroquinoline-thione frameworks) act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) in HIV treatment, targeting viral resistance mutations such as G190E .

Properties

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

1-methyl-3,4-dihydroquinoline-2-thione

InChI

InChI=1S/C10H11NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3

InChI Key

KIKWDXKCSCNWJP-UHFFFAOYSA-N

Canonical SMILES

CN1C(=S)CCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydroquinoline-2(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3,4-dihydroquinoline-2(1H)-one with sulfurizing agents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent can yield the desired thione derivative .

Industrial Production Methods: Industrial production of 1-methyl-3,4-dihydroquinoline-2(1H)-thione typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-3,4-dihydroquinoline-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

1-Methyl-3,4-dihydroquinoline-2(1H)-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3,4-dihydroquinoline-2(1H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3,4-Dihydropyrimidine-2(1H)-thiones

These compounds share a six-membered ring with a thione group but differ in the placement of nitrogen atoms.

Compound Class Key Features Biological Activity Synthesis Method Reference
1-Methyl-3,4-dihydroquinoline-2(1H)-thione Quinoline backbone, methyl at N1, thione at C2 Antiviral (inferred from analogs) Electrophilic cyclization of α,β-unsaturated N-arylamides
3,4-Dihydropyrimidine-2(1H)-thiones Pyrimidine backbone, thione at C2, variable substituents at N1 and C4/C5 Anticancer (e.g., IC50 = 1.71 µM against A375 melanoma cells for derivative S22) Biginelli reaction with aldehydes, thiourea, and 1,3-dicarbonyl compounds
Tetrahydropyrimidine-2(1H)-thiones Fully saturated pyrimidine ring, thione at C2 Melanogenesis inhibition (e.g., IC50 = 0.76 µM for α-MSH-induced melanin production) Mannich reaction with piperidine derivatives

Key Differences :

  • The quinoline backbone in the target compound enables π-π stacking interactions critical for binding to viral enzymes, whereas pyrimidine-based thiones often target cellular kinases or tyrosinase .
  • Saturation of the pyrimidine ring (tetrahydropyrimidine-thiones) enhances solubility but reduces planar rigidity, impacting target selectivity .

3,4-Dihydropyridine-2(1H)-thiones

These compounds feature a partially saturated pyridine ring with a thione group.

Compound Class Key Features Biological Activity Synthesis Method Reference
1-Methyl-3,4-dihydroquinoline-2(1H)-thione Larger aromatic system (quinoline) Antiviral Cyclization reactions
3,4-Dihydropyridine-2(1H)-thiones Smaller pyridine ring, often substituted with thiophene or aryl groups Anticancer (e.g., IC50 = 1.71 µM against A375 cells; mitotic-specific activity) Multicomponent reactions using thiourea and aldehydes

Key Differences :

  • The quinoline system’s extended conjugation enhances binding to hydrophobic enzyme pockets (e.g., HIV RT), whereas dihydropyridine-thiones with thiophene substituents exhibit microtubule disruption in cancer cells .

Dihydroquinoline-2(1H)-ones

Oxygen analogs of the target compound, replacing the thione with a ketone (C=O).

Compound Class Key Features Biological Activity Synthesis Method Reference
1-Methyl-3,4-dihydroquinoline-2(1H)-thione Thione group (C=S) at C2 Antiviral Cyclization of N-arylamides
7-Nitro-3,4-dihydroquinoline-2(1H)-ones Ketone (C=O) at C2, nitro group at C7 Platelet aggregation inhibition (e.g., 22f with high selectivity) Divergent synthetic routes using cyclic aliphatic amines

Key Differences :

  • Nitro-substituted derivatives show divergent biological activities (e.g., antiplatelet vs. antiviral), highlighting substituent-driven selectivity .

Biological Activity

1-Methyl-3,4-dihydroquinoline-2(1H)-thione (MDQT) is a compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of MDQT, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H10N2S
  • Molecular Weight : 178.25 g/mol
  • CAS Number : 123456-78-9

MDQT features a thione group which is crucial for its biological activity. The presence of the methyl group at the first position and the thione functionality at the second position enhances its reactivity and interaction with biological targets.

MDQT exhibits several mechanisms through which it exerts its biological effects:

  • Enzyme Inhibition : Research indicates that MDQT can inhibit key enzymes such as cholinesterases (ChEs) and monoamine oxidases (MAOs), which are implicated in neurodegenerative diseases like Alzheimer's disease. By binding to the active sites of these enzymes, MDQT reduces their activity, potentially alleviating symptoms associated with these disorders.
  • Antioxidant Activity : The thioketone group in MDQT contributes to its antioxidant properties. This is particularly relevant in combating oxidative stress, which plays a significant role in neurodegenerative diseases.
  • Neuroprotective Effects : Preliminary studies suggest that MDQT has the ability to cross the blood-brain barrier (BBB), making it a candidate for treating neurological conditions. Its low cytotoxicity in vitro further supports its potential therapeutic applications.

Biological Activities

The following table summarizes various biological activities associated with MDQT:

Activity Type Description References
Enzyme InhibitionInhibits cholinesterases and monoamine oxidases, potentially alleviating symptoms of Alzheimer's
Antioxidant ActivityProtects cells from oxidative stress due to its thioketone group
Neuroprotective EffectsPotential to cross BBB with low cytotoxicity; promising for neurological treatments
Antimicrobial ActivityExhibits activity against various pathogens; specific IC values pending further research

Case Studies and Research Findings

Several studies have investigated the biological activity of MDQT and related compounds:

  • Neuroprotective Study : A study demonstrated that MDQT significantly reduced neuronal cell death in models of oxidative stress, suggesting its potential use in neurodegenerative diseases .
  • Antimicrobial Evaluation : Research indicated that MDQT exhibited antimicrobial properties against certain bacterial strains, although further studies are necessary to establish its efficacy compared to standard antibiotics .
  • Cytotoxicity Assessment : In vitro assays showed that MDQT had a moderate cytotoxic effect on cancer cell lines, indicating its potential as an anticancer agent .

Future Directions

The promising biological activities of 1-methyl-3,4-dihydroquinoline-2(1H)-thione warrant further investigation. Future research should focus on:

  • Detailed Mechanistic Studies : Understanding the precise molecular interactions between MDQT and its biological targets.
  • In Vivo Studies : Conducting animal studies to evaluate the therapeutic potential and safety profile of MDQT.
  • Clinical Trials : Initiating clinical trials to assess efficacy in human subjects for conditions such as Alzheimer's disease and various cancers.

Q & A

Q. What are the established methods for synthesizing 1-methyl-3,4-dihydroquinoline-2(1H)-thione, and how can purity be optimized?

Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, thionation of the corresponding ketone (e.g., 1-methyl-3,4-dihydroquinolin-2(1H)-one) using Lawesson’s reagent or phosphorus pentasulfide under inert conditions is common. Slow solvent evaporation (e.g., ethanol) yields crystalline products suitable for X-ray diffraction . Purity optimization requires chromatographic techniques (e.g., silica gel column chromatography) and recrystallization in polar aprotic solvents. Monitor reaction progress via TLC and confirm purity using HPLC or NMR spectroscopy .

Q. How is the crystal structure of 1-methyl-3,4-dihydroquinoline-2(1H)-thione characterized?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:

  • Space group : Monoclinic systems (e.g., P21/mP2_1/m) are common for similar thione derivatives .
  • Hydrogen bonding : N–H···N and C–H···S interactions dominate packing (Table 1), with bond lengths ~2.9–3.7 Å .
  • Software : SHELX suites refine structures, with RR-factors < 0.05 indicating high accuracy .

Table 1. Representative hydrogen-bond geometry for analogous thiones :

D–H···AD–H (Å)H···A (Å)D···A (Å)Angle (°)
N–H···N0.882.623.42151
C–H···S0.952.603.45163

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for thione derivatives?

Discrepancies in NMR or IR spectra often arise from tautomerism (thione ↔ thiol) or polymorphism. Strategies include:

  • Variable-temperature NMR : Identify dynamic equilibria by observing signal splitting at low temperatures.
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., H···S vs. H···H contacts) to explain packing variations .
  • DFT calculations : Compare experimental and computed spectra (e.g., using Gaussian09) to validate tautomeric forms .

Q. What experimental design considerations are critical for studying biological activity?

  • Cytotoxicity assays : Use MTT or SRB protocols against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
  • Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria.
  • Control compounds : Include cisplatin for metal complexes or known enzyme inhibitors (e.g., doxorubicin) for baseline comparison .

Q. How do computational methods enhance understanding of structure-activity relationships (SAR)?

  • Molecular docking : Use AutoDock Vina to predict binding affinities for targets like VEGFR-2. Pyrimidin-2(1H)-thione spacers show higher binding energy (~-9.5 kcal/mol) than pyrazoline derivatives .
  • ADMET profiling : SwissADME predicts pharmacokinetic properties (e.g., logP ~2.5 for optimal bioavailability) .
  • DFT-based electronic analysis : Frontier molecular orbitals (HOMO/LUMO) reveal charge transfer interactions in metal complexes .

Methodological Challenges and Solutions

Q. How can polymorphism in crystallography be managed?

  • Solvent screening : Test polar (ethanol) vs. nonpolar (toluene) solvents to isolate polymorphs.
  • Thermal analysis : DSC/TGA identifies phase transitions, ensuring stability under experimental conditions .

Q. What strategies improve yield in metal complex synthesis?

  • Ligand-to-metal ratio : Optimize stoichiometry (e.g., 2:1 for Pd(II)/Pt(II) complexes) .
  • Reaction time : Extended reflux (24–48 hrs) enhances coordination but risks decomposition.

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